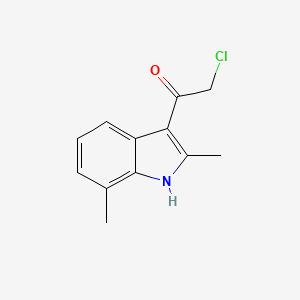

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is a biochemical compound used for proteomics research1. It is often used as an intermediate and reagent in organic synthesis2. It is commonly used in the synthesis of pharmaceuticals and pesticides, such as anticancer drugs and herbicides2.

Synthesis Analysis

The synthesis of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” involves a reaction with 1,2-dimethyl-1H-indol-3-one and dimethylamino acetic anhydride to produce the substrate 1-(1,2-dimethyl-1H-indol-3-yl)ethanone2. This substrate then undergoes a chlorination reaction with chloroacetic acid to produce "2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone"2.

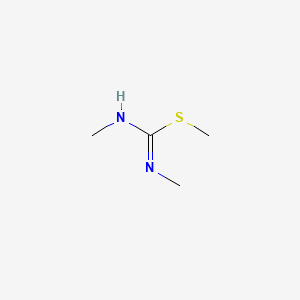

Molecular Structure Analysis

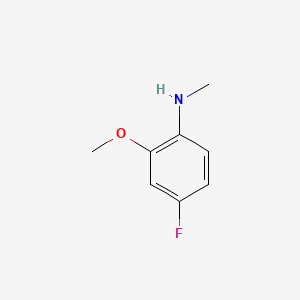

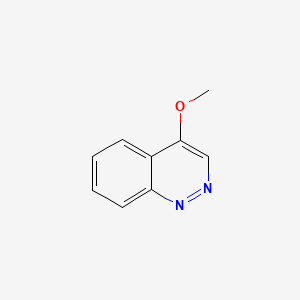

The molecular formula of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is C12H12ClNO1. The compound has a benzene ring fused to a pyrrole ring, which is a characteristic structure of indole derivatives3.

Chemical Reactions Analysis

As an intermediate in organic synthesis, “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” can participate in various chemical reactions. For instance, it can be used in the synthesis of anticancer drugs and herbicides2.

Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is 193.63 g/mol4. It has a topological polar surface area of 32.9 Ų4. The compound has one hydrogen bond donor and one hydrogen bond acceptor4. It also has two rotatable bonds4.

Scientific Research Applications

Synthesis and Derivative Formation

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone serves as a precursor in the synthesis of various organic compounds. Notably, its derivatives exhibit significant biological activities. For instance, novel 1H-indole derivatives synthesized from it have shown potent antibacterial and antifungal properties, highlighting its importance in medicinal chemistry (Letters in Applied NanoBioScience, 2020). Furthermore, some derivatives were evaluated for anti-inflammatory activity in animal models, emphasizing its potential therapeutic applications (Current drug discovery technologies, 2022).

Biological Evaluation

A series of novel hybrid compounds, synthesized from this compound, were evaluated in vitro against a panel of human tumor cell lines, showcasing selective inhibitory activity. This underlines its utility in the development of potential cancer therapeutics (Chinese Journal of Organic Chemistry, 2017).

Catalysis and Synthetic Chemistry

In the realm of synthetic chemistry, 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone is instrumental in various catalytic processes. For instance, it is involved in the synthesis of bisindole derivatives through reactions catalyzed by B(HSO4)3, showcasing its versatility in organic synthesis (Journal of Chemistry, 2012).

Optical Imaging for Cancer Detection

This compound also plays a role in the development of novel water-soluble near-infrared dyes for cancer detection. A dye synthesized from it showed enhanced quantum yield and was successfully used for in vivo optical imaging, indicating its potential in cancer diagnostics and treatment (Bioconjugate chemistry, 2005).

Safety And Hazards

“2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is irritating and should be avoided from direct contact with skin and eyes2. Appropriate safety measures should be taken when using or storing this compound, including wearing protective gloves, glasses, and face shields2. Operations involving this compound should be conducted under ventilation to avoid inhalation of its vapors or dust2.

Future Directions

properties

IUPAC Name |

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-7-4-3-5-9-11(10(15)6-13)8(2)14-12(7)9/h3-5,14H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYPMPAZLWMVJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

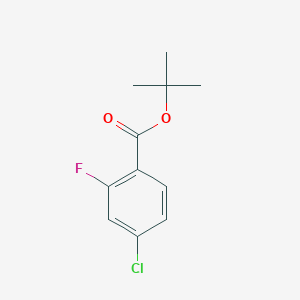

![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)